The 4-(4-Chlorophenyl)piperidin-4-ol Scaffold: A Privileged Structure in Neuropharmacology
The 4-(4-Chlorophenyl)piperidin-4-ol Scaffold: A Privileged Structure in Neuropharmacology
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of the 4-(4-Chlorophenyl)piperidin-4-ol Scaffold and its Derivatives
Executive Summary
The 4-(4-chlorophenyl)piperidin-4-ol scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds.[1] While a comprehensive in vitro pharmacological profile for 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride is not extensively documented in publicly available literature, an analysis of its core structure and related derivatives provides significant insights into its potential biological activities. This guide synthesizes the available data on the 4-(4-chlorophenyl)piperidin-4-ol moiety, focusing on its interactions with key central nervous system targets, including dopamine and sigma receptors. Furthermore, we will explore the structure-activity relationships of N-substituted analogs to project a likely pharmacological profile for the title compound. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the central nervous system.
The 4-(4-chlorophenyl)piperidin-4-ol moiety is a recognized "privileged structure" in drug discovery, a molecular framework that is capable of binding to multiple, unrelated biological targets.[2] Its rigid piperidine ring, substituted with a polar hydroxyl group and a lipophilic chlorophenyl ring, provides a three-dimensional arrangement of chemical features that is amenable to interaction with a variety of receptor binding pockets. This scaffold is a key component of several marketed drugs, including the antidiarrheal agent loperamide and the antipsychotic haloperidol, underscoring its therapeutic relevance.[1][3] The versatility of this scaffold is further demonstrated by its use in the synthesis of potent and selective ligands for sigma (σ) receptors, which are implicated in a range of neurological and psychiatric disorders.[4][5]
Synthesis of N-Substituted 4-(4-Chlorophenyl)piperidin-4-ol Derivatives
The synthesis of N-substituted derivatives of 4-(4-chlorophenyl)piperidin-4-ol is typically achieved through standard alkylation or reductive amination procedures. A general synthetic route involves the reaction of 4-(4-chlorophenyl)piperidin-4-ol with an appropriate alkylating agent, such as a substituted benzyl halide, in the presence of a base.
Caption: Workflow for a dopamine D2 receptor radioligand binding assay.
Radioligand Binding Assays for Sigma-1 and Sigma-2 Receptors
Similar radioligand binding assays can be performed to determine the affinity of the test compound for σ1 and σ2 receptors, using appropriate cell lines and radioligands (e.g., [³H]-(+)-pentazocine for σ1 and [³H]-DTG for σ2).
Potential Therapeutic Relevance
Given the established pharmacology of the 4-(4-chlorophenyl)piperidin-4-ol scaffold, derivatives such as 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride may hold therapeutic potential for a variety of CNS disorders. Depending on their specific receptor binding profiles and functional activities, these compounds could be explored as:
-
Antipsychotics: Through modulation of dopamine and/or sigma receptors.
-
Analgesics: For the treatment of nociceptive and neuropathic pain via interaction with sigma receptors. [6]* Neuroprotective agents: By targeting sigma-1 receptors, which are involved in cellular stress responses.
-
Anticancer agents: For the treatment of specific malignancies such as glioblastoma. [7]
Conclusion
The 4-(4-chlorophenyl)piperidin-4-ol scaffold is a highly valuable platform for the design of novel CNS-active compounds. While the specific in vitro pharmacological profile of 4-[(4-chlorophenyl)methyl]piperidin-4-ol hydrochloride remains to be fully elucidated, the extensive research on related analogs strongly suggests its potential to interact with dopamine and sigma receptors. Further experimental investigation is warranted to precisely define its receptor binding affinities, functional activities, and therapeutic potential.
References
-
Amata, E., Rescifina, A., Prezzavento, O., Arena, E., Dichiara, M., Pittalà, V., ... & Marrazzo, A. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372-384. Available at: [Link].
-
BindingDB. BindingDB PrimarySearch_ki. BindingDB. Available at: [Link].
-
Amata, E., Rescifina, A., Prezzavento, O., Arena, E., Dichiara, M., Pittalà, V., ... & Marrazzo, A. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. PubMed. Available at: [Link].
-
Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., ... & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available at: [Link].
-
Geroprotectors.org. N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. Geroprotectors.org. Available at: [Link].
-
Inxight Drugs. 4-(4-CHLOROPHENYL)-4-PIPERIDINOL. Inxight Drugs. Available at: [Link].
-
ChemRxiv. From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link].
-
SciELO. Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. SciELO. Available at: [Link].
-
ACS Publications. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. Available at: [Link].
-
Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link].
-
PubMed. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. PubMed. Available at: [Link].
-
PubMed. Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link].
-
Molecules. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Molecules. Available at: [Link].
-
PMC. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. PMC. Available at: [Link].
-
ClinPGx. chlorophenyl piperidinol. ClinPGx. Available at: [Link].
-
PubChem. 4-(4-Chlorophenyl)-4-hydroxypiperidine. PubChem. Available at: [Link].
Sources
- 1. nbinno.com [nbinno.com]
- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
